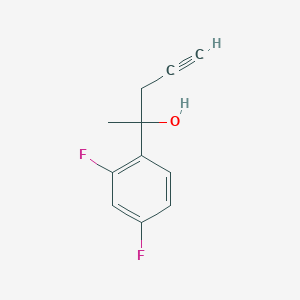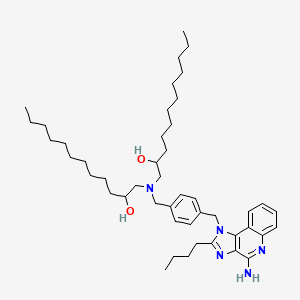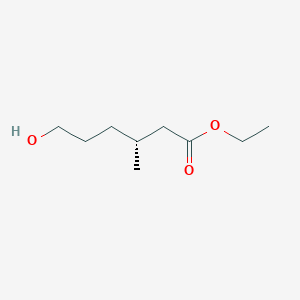
Ethyl (R)-6-Hydroxy-3-methylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ®-6-Hydroxy-3-methylhexanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by its ethyl ester group attached to a hydroxy-methylhexanoate backbone, making it a versatile molecule in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl ®-6-Hydroxy-3-methylhexanoate can be synthesized through several methods, including:
Fischer Esterification: This method involves the reaction of ®-6-Hydroxy-3-methylhexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to facilitate the esterification of ®-6-Hydroxy-3-methylhexanoic acid with ethanol under mild conditions.
Industrial Production Methods
Industrial production of Ethyl ®-6-Hydroxy-3-methylhexanoate often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl ®-6-Hydroxy-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of Ethyl ®-6-oxo-3-methylhexanoate.
Reduction: Formation of ®-6-Hydroxy-3-methylhexanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
科学的研究の応用
Ethyl ®-6-Hydroxy-3-methylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form biodegradable polymers.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
作用機序
The mechanism of action of Ethyl ®-6-Hydroxy-3-methylhexanoate depends on its specific application. In enzymatic reactions, it acts as a substrate for esterases and lipases, which catalyze its hydrolysis to ®-6-Hydroxy-3-methylhexanoic acid and ethanol. The molecular targets and pathways involved include the active sites of these enzymes, where the ester bond is cleaved through nucleophilic attack by water molecules.
類似化合物との比較
Ethyl ®-6-Hydroxy-3-methylhexanoate can be compared with other similar compounds such as:
Ethyl 3-hydroxyhexanoate: Lacks the methyl group at the third position, resulting in different physical and chemical properties.
Methyl ®-6-Hydroxy-3-methylhexanoate: Has a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.
Ethyl ®-6-Hydroxyhexanoate: Lacks the methyl group at the third position, leading to variations in its biological activity and industrial uses.
The uniqueness of Ethyl ®-6-Hydroxy-3-methylhexanoate lies in its specific structural features, which confer distinct reactivity and functionality compared to its analogs.
特性
分子式 |
C9H18O3 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
ethyl (3R)-6-hydroxy-3-methylhexanoate |
InChI |
InChI=1S/C9H18O3/c1-3-12-9(11)7-8(2)5-4-6-10/h8,10H,3-7H2,1-2H3/t8-/m1/s1 |
InChIキー |
SSJQOTXWMLWHOK-MRVPVSSYSA-N |
異性体SMILES |
CCOC(=O)C[C@H](C)CCCO |
正規SMILES |
CCOC(=O)CC(C)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


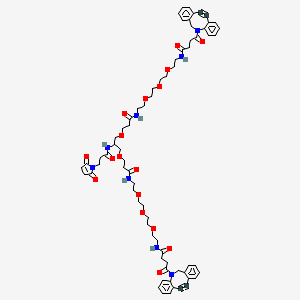

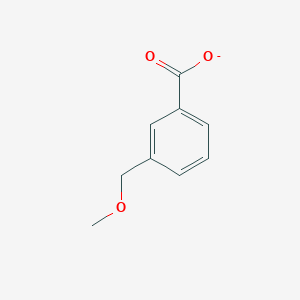
![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)

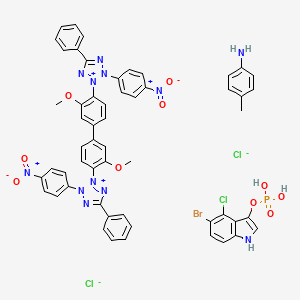
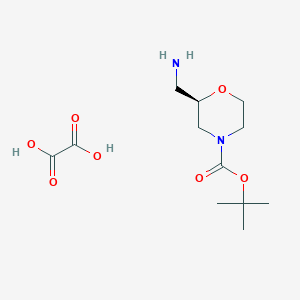
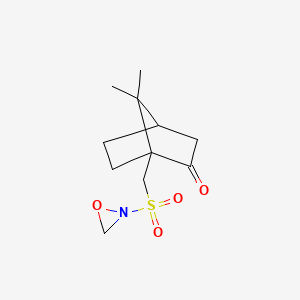

![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
